

Spectroscopic comparison of 2,2,4-Trimethyl-3-pentanone and its alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanone

Cat. No.: B1266196

[Get Quote](#)

A Spectroscopic Comparison of **2,2,4-Trimethyl-3-pentanone** and its Corresponding Alcohol, 2,2,4-Trimethyl-3-pentanol

This guide provides a detailed spectroscopic comparison of **2,2,4-trimethyl-3-pentanone** and its reduction product, 2,2,4-trimethyl-3-pentanol. The comparison encompasses Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug development.

Chemical Structures

2,2,4-Trimethyl-3-pentanone is a ketone with the chemical formula C₈H₁₆O.^[1] Its structure features a carbonyl group (C=O) at the third carbon position, flanked by a tert-butyl group and an isopropyl group.

2,2,4-Trimethyl-3-pentanol is the corresponding secondary alcohol with the chemical formula C₈H₁₈O.^{[2][3]} It is formed by the reduction of the ketone, where the carbonyl group is converted to a hydroxyl group (-OH).

Spectroscopic Data Comparison

The following sections present a comparative analysis of the spectroscopic data for both compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups in a molecule. The most significant difference in the IR spectra of a ketone and its corresponding alcohol is the presence of a strong C=O stretching band in the ketone and a broad O-H stretching band in the alcohol.

Functional Group	2,2,4-Trimethyl-3-pentanone (Ketone)	2,2,4-Trimethyl-3-pentanol (Alcohol)
C=O Stretch	Strong, sharp absorption around 1710 cm ⁻¹	Absent
O-H Stretch	Absent	Broad absorption in the region of 3200-3600 cm ⁻¹
C-H Stretch (sp ³)	Absorptions just below 3000 cm ⁻¹	Absorptions just below 3000 cm ⁻¹
C-O Stretch	Weak absorption	Strong absorption in the region of 1050-1260 cm ⁻¹ ^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The ¹H NMR spectra of the ketone and alcohol show distinct differences, particularly in the chemical shifts of protons adjacent to the carbonyl and hydroxyl groups.

Proton Environment	2,2,4-Trimethyl-3-pentanone (Ketone)	2,2,4-Trimethyl-3-pentanol (Alcohol)
-CH- (adjacent to C=O/C-OH)	Septet, ~2.5-3.0 ppm	Multiplet, ~3.0-3.5 ppm
-C(CH ₃) ₃ (tert-butyl)	Singlet, ~1.1 ppm	Singlet, ~0.9 ppm
-CH(CH ₃) ₂ (isopropyl methyls)	Doublet, ~1.0 ppm	Doublet, ~0.9 ppm
-OH	Absent	Singlet (broad), variable ppm

The ^{13}C NMR spectrum provides information about the carbon skeleton of a molecule. The most significant difference is the chemical shift of the carbonyl carbon versus the carbon bearing the hydroxyl group.

Carbon Environment	2,2,4-Trimethyl-3-pentanone (Ketone)	2,2,4-Trimethyl-3-pentanol (Alcohol)
C=O	~210-215 ppm	Absent
-C-OH	Absent	~75-85 ppm
-C(CH ₃) ₃ (tert-butyl quaternary)	~45 ppm	~35 ppm
-C(CH ₃) ₃ (tert-butyl methyls)	~26 ppm	~26 ppm
-CH(CH ₃) ₂ (methine)	~35 ppm	~35 ppm
-CH(CH ₃) ₂ (isopropyl methyls)	~18 ppm	~18 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation patterns are influenced by the functional group present.

Ion	2,2,4-Trimethyl-3-pentanone (Ketone)	2,2,4-Trimethyl-3-pentanol (Alcohol)
Molecular Ion (M ⁺)	m/z = 128	m/z = 130
Base Peak	m/z = 57 [C(CH ₃) ₃] ⁺	m/z = 73
Other Key Fragments	m/z = 43 [CH(CH ₃) ₂] ⁺ , m/z = 85 [M - C ₃ H ₇] ⁺	m/z = 57 [C(CH ₃) ₃] ⁺ , m/z = 87, m/z = 112 [M - H ₂ O] ⁺

Experimental Protocols

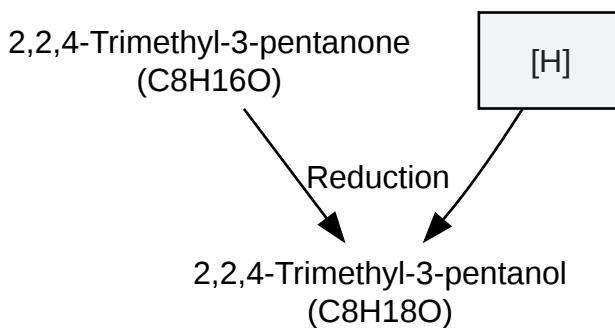
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples (Neat): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solid Samples (KBr Pellet): A small amount of the solid sample is ground with anhydrous KBr powder and pressed into a thin, transparent pellet.
- Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Approximately 5-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O).
 - A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
 - The solution is transferred to a clean NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - For ^1H NMR, the spectrum is acquired with a set number of scans.
 - For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is often used to simplify the spectrum.

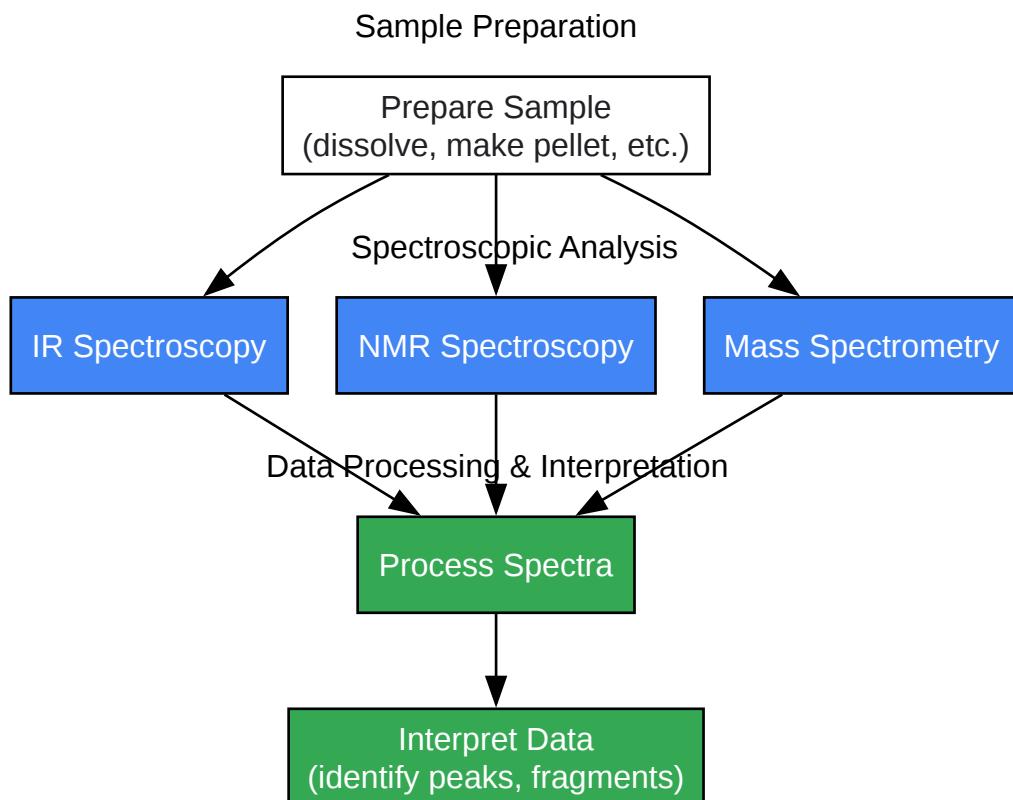

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.
- **Ionization:** The sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M^+).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualizations

Chemical Transformation

The following diagram illustrates the reduction of **2,2,4-trimethyl-3-pentanone** to 2,2,4-trimethyl-3-pentanol.



[Click to download full resolution via product page](#)

Caption: Reduction of the ketone to its corresponding alcohol.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Spectroscopic comparison of 2,2,4-Trimethyl-3-pentanone and its alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266196#spectroscopic-comparison-of-2-2-4-trimethyl-3-pentanone-and-its-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com